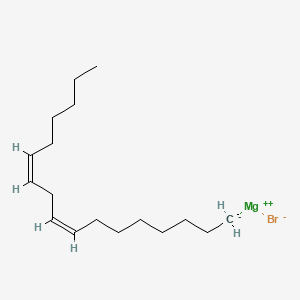
((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide: is an organometallic compound that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a magnesium atom bonded to a bromide ion and a heptadeca-8,11-dien-1-yl group. This compound is particularly significant in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide typically involves the reaction of heptadeca-8,11-dien-1-yl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium. The general reaction is as follows:
Heptadeca-8,11-dien-1-yl bromide+Mg→((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors with continuous monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides or other leaving groups in organic molecules.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with this compound.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used as solvents.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol.
Aplicaciones Científicas De Investigación
Chemistry: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is used in organic synthesis to form complex molecules through carbon-carbon bond formation. It is particularly useful in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or to synthesize biologically active compounds
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism by which ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon and facilitating the reaction.
Comparación Con Compuestos Similares
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)lithium
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)sodium
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)potassium
Comparison: While ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is similar to its lithium, sodium, and potassium counterparts, it is unique in its reactivity and stability. The magnesium compound is generally more stable and less reactive than the lithium and sodium analogs, making it easier to handle and use in various synthetic applications. The potassium analog, while also reactive, is less commonly used due to its higher reactivity and difficulty in handling.
Propiedades
Fórmula molecular |
C17H31BrMg |
|---|---|
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
magnesium;(6Z,9Z)-heptadeca-6,9-diene;bromide |
InChI |
InChI=1S/C17H31.BrH.Mg/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;;/h12,14-15,17H,1,3-11,13,16H2,2H3;1H;/q-1;;+2/p-1/b14-12-,17-15-;; |
Clave InChI |
RDDBBVIIYCADRH-LAGOHNQESA-M |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCC[CH2-].[Mg+2].[Br-] |
SMILES canónico |
CCCCCC=CCC=CCCCCCC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


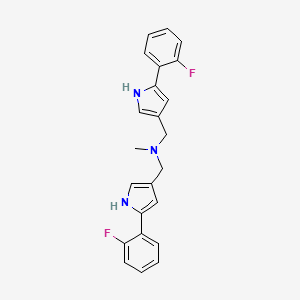
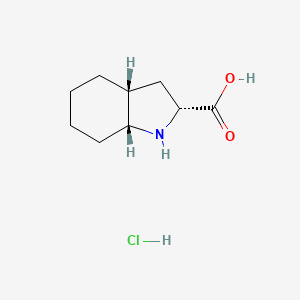
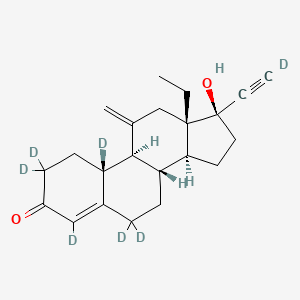
![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
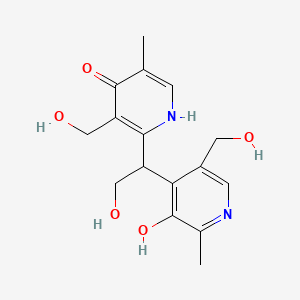
![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
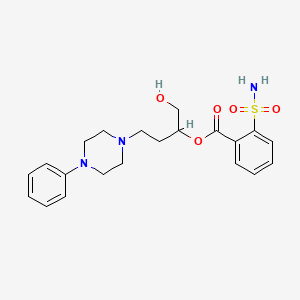
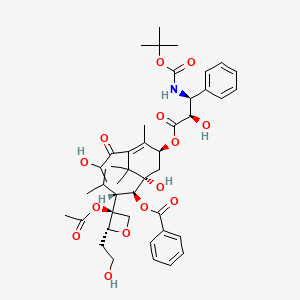
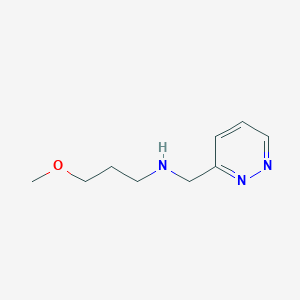
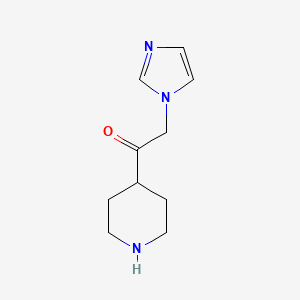
![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)

![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
